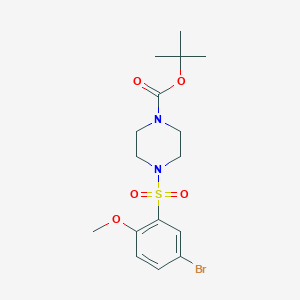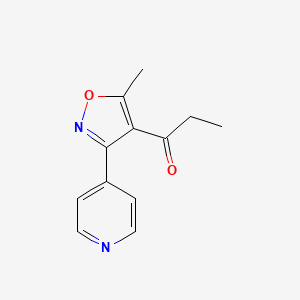
1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one
Vue d'ensemble
Description
The compound “1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one” is also known as “(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol” with a CAS number of 1159251-58-7 . It has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: "CC1=C(C(=NO1)C2=CC=NC=C2)CO" . This indicates that the molecule contains an isoxazole ring with a methyl group at the 5th position and a pyridinyl group at the 3rd position. The isoxazole ring is also attached to a methanol group.Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis of Functionalised Isoxazoles
Research has explored the synthesis of highly functionalised isoxazoles using derivatives similar to 1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one. These compounds serve as scaffolds for creating various heterocyclic compounds with potential applications in medicinal chemistry and materials science (Ruano, Fajardo, & Martín, 2005).
Lactonization in Organic Synthesis
Studies have utilized derivatives of 1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one in the lactonization process to synthesize diverse organic compounds. This method helps in the formation of compounds like tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones, showcasing the versatility of this compound in organic synthesis (Gómez-García et al., 2016).
Synthesis of Diazahomoadamantane Derivatives
The compound has been used in the synthesis of diazahomoadamantane derivatives. These derivatives have potential applications in drug development and chemical synthesis, indicating the compound’s utility in creating complex molecular structures (Kuznetsov, Mazhed, & Serova, 2010).
Glycine Transporter 1 Inhibition
In pharmacological research, structurally similar compounds have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). These findings suggest potential therapeutic applications in neurological disorders, indicating the compound's relevance in neuroscience and pharmacology (Yamamoto et al., 2016).
Antimicrobial and Antitubercular Activity
Compounds related to 1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one have been studied for their antimicrobial and antitubercular activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Dave, Purohit, Akbari, & Joshi, 2007).
Photoinduced Tautomerization
Research on pyridine derivatives has demonstrated their ability to undergo photoinduced tautomerization. This property is significant in the study of photophysics and photochemistry, providing insights into the behavior of these compounds under light exposure (Vetokhina et al., 2012).
Corrosion Inhibition
Pyridine derivatives have been evaluated as corrosion inhibitors. This application is crucial in industrial chemistry, where these compounds can protect metals from corrosion, extending their lifespan in harsh environments (Ansari, Quraishi, & Singh, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-methyl-3-pyridin-4-yl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-10(15)11-8(2)16-14-12(11)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCYHJRUBHASIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(ON=C1C2=CC=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



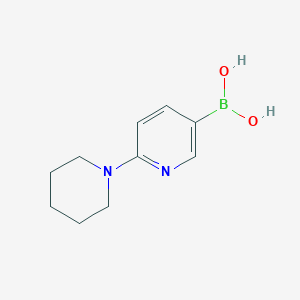
![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)
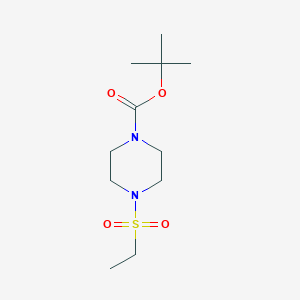
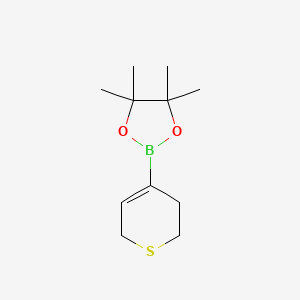
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)
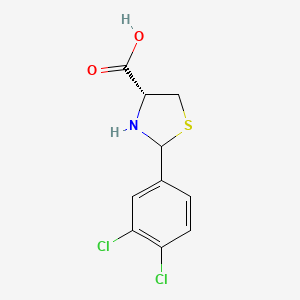
![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)
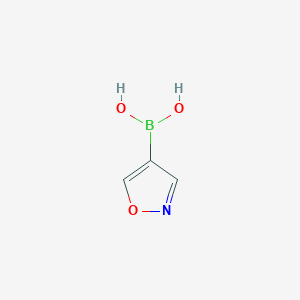
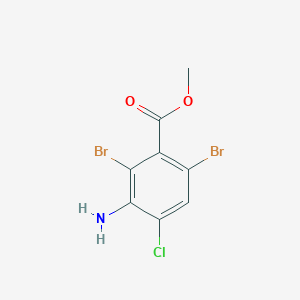
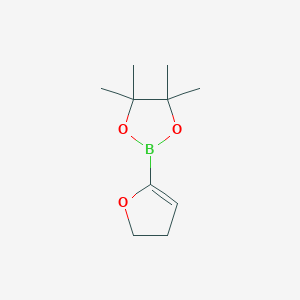
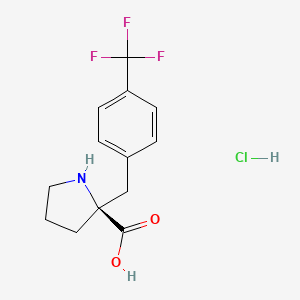
![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)
